Potency at Human TRPA1: A-967079 is >70-Fold More Potent than HC-030031
In a direct cross-study comparison, A-967079 inhibits human TRPA1 with an IC50 of 67 nM (Ca2+ assay) and 51 nM (electrophysiology) [1]. In contrast, the classic TRPA1 antagonist HC-030031 exhibits an IC50 of 4.9-6.2 µM in similar assays [2]. This represents a >70-fold difference in potency, which translates to substantially lower effective concentrations required for A-967079 in cellular and tissue experiments.
| Evidence Dimension | Inhibitory potency at human TRPA1 (IC50) |
|---|---|
| Target Compound Data | 67 nM (Ca2+ assay); 51 nM (electrophysiology) |
| Comparator Or Baseline | HC-030031: 4.9-6.2 µM (Ca2+ assay) |
| Quantified Difference | >70-fold higher potency for A-967079 |
| Conditions | Recombinant human TRPA1 expressed in heterologous cell systems |
Why This Matters
Lower compound usage reduces solvent exposure and improves assay window, directly impacting experimental cost and data quality.
- [1] Chen, J., Joshi, S. K., DiDomenico, S., Perner, R. J., Mikusa, J. P., Gauvin, D. M., ... & Schmidt, R. G. (2011). Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation. Pain, 152(5), 1165-1172. View Source
- [2] Eid, S. R., Crown, E. D., Moore, E. L., Liang, H. A., Choong, K. C., Dima, S., ... & Urban, M. O. (2008). HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Molecular Pain, 4, 48. View Source
